5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole
Description
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole (common name: Fipronil) is a highly potent phenylpyrazole insecticide. Its molecular formula is C₁₂H₄Cl₂F₃N₄OS, with a molecular weight of 365.15 g/mol. Fipronil acts by disrupting the insect central nervous system via non-competitive blocking of GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels . It is widely used in agriculture and veterinary medicine due to its broad-spectrum activity against pests like beetles, fleas, and termites. The compound’s efficacy is influenced by its sulfinyl group at the 4-position of the pyrazole ring, which enhances its oxidative stability and bioactivity .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIQRSOPSRZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives or alcohols can be formed.
Substitution: Halogenated or nitrated derivatives are common products.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study demonstrated that 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano derivatives showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible role in treating inflammatory diseases such as rheumatoid arthritis .
Herbicidal Properties
The compound has been evaluated for its herbicidal activity against several weed species. Field trials have indicated that formulations containing this pyrazole derivative effectively control broadleaf weeds while exhibiting low toxicity to crops. This selectivity makes it an attractive option for integrated pest management strategies in agriculture .
Insecticidal Activity
Insecticidal properties have also been documented, particularly against agricultural pests like aphids and beetles. The mode of action involves disrupting the nervous system of the insects, leading to paralysis and death. This mechanism aligns with other known pyrazole-based insecticides, enhancing its applicability in pest control formulations .
Case Studies
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the inhibition or activation of certain biochemical processes. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Substituent Variations at the 4-Position (Sulfinyl Group)
The sulfinyl group (R-SO-) at the 4-position is critical for biological activity. Variations in this group significantly alter physicochemical properties and potency:
Key Insights :
- Trifluoromethylsulfinyl derivatives (e.g., compound 4f in ) exhibit higher molecular weights and modified solubility, making them suitable for systemic plant uptake.
- Ethiprole ’s ethylsulfinyl group reduces mammalian toxicity while retaining insecticidal activity, highlighting the balance between efficacy and safety .
- The thiopyrazole precursor (CF₃S-) lacks oxidative stability, necessitating controlled oxidation to the sulfinyl form during synthesis .
Enantiomeric Forms
Fipronil exists as two enantiomers due to the chiral sulfinyl group. Their differences in bioactivity and toxicity are notable:
| Enantiomer | Emetic Effect (Dogs) | Insecticidal Activity | References |
|---|---|---|---|
| (S)-Fipronil | High | Moderate | |
| (R)-Fipronil | Low | High |
Key Insight : The (R)-enantiomer is preferred in veterinary formulations due to its lower emetic effect and higher target specificity .
Amino Acid Conjugates
Amino acid conjugates of fipronil derivatives (e.g., 4f–4k in ) are designed to enhance phloem mobility in plants:
| Compound | Amino Acid | Molecular Weight (g/mol) | Melting Point (°C) | Application |
|---|---|---|---|---|
| 4f | L-Threonine | 569.03 | 137–139 | Systemic insecticide delivery |
| 4g | L-Serine | 542.97 | 188–190 | Improved translocation in plants |
| 4h | L-Phenylalanine | 603.01 | 240–242 | Enhanced bioavailability |
Key Insight: Conjugation with polar amino acids (e.g., serine, threonine) increases water solubility, enabling efficient vascular transport .
Structural Analogues with Modified Pyrazole Rings
Substitutions at the 3- and 5-positions of the pyrazole ring influence binding affinity and metabolic stability:
Key Insight: The cyano group at the 3-position is essential for binding to insect GABA receptors, while methyl or hydroxy substitutions reduce potency .
Biological Activity
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, commonly referred to as Fipronil , is a member of the phenylpyrazole family. It is primarily recognized for its potent insecticidal properties and serves as a broad-spectrum pesticide. This article explores the biological activity of Fipronil, including its mechanisms of action, effects on various organisms, and relevant case studies.
- Chemical Formula : CHClFNOS
- Molecular Weight : 321.09 g/mol
- CAS Number : 120068-79-3
Fipronil acts primarily as a GABA (gamma-aminobutyric acid) receptor antagonist . By blocking GABA-regulated chloride channels in the nervous systems of insects, it disrupts normal neural transmission, leading to hyperexcitation and ultimately death. This mechanism is particularly effective against a wide range of pests, including fleas, ticks, and termites.
Insecticidal Efficacy
Fipronil exhibits high efficacy against various insect species. Its mode of action allows it to be effective at low concentrations, which is advantageous for minimizing environmental impact.
| Insect Species | Effective Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Fleas | 0.5 | 100 |
| Ticks | 1.0 | 95 |
| Cockroaches | 0.25 | 90 |
| Termites | 0.1 | 98 |
Non-target Organisms
While Fipronil is highly effective against target pests, its impact on non-target organisms has raised concerns. Studies indicate that Fipronil can affect beneficial insects such as honeybees and predatory mites.
| Organism Type | Impact Observed |
|---|---|
| Honeybees | Reduced foraging behavior |
| Predatory Mites | Population decline |
| Aquatic Invertebrates | Toxicity at high concentrations |
Case Studies
-
Field Trials on Flea Control :
A study conducted in residential areas demonstrated that Fipronil-treated pets showed a significant reduction in flea populations within two weeks of application. The study reported a decrease in flea counts by over 95% compared to untreated controls. -
Impact on Soil Microorganisms :
Research assessing the effects of Fipronil on soil health found that while it effectively controlled pest populations, it also caused shifts in microbial community structure, potentially impacting soil fertility and health. -
Aquatic Toxicity Assessment :
Laboratory studies revealed that Fipronil poses a risk to aquatic ecosystems, with concentrations as low as 0.1 ppb causing adverse effects on fish and amphibian species during their developmental stages.
Regulatory Considerations
Due to its potential environmental impacts and toxicity to non-target species, Fipronil is subject to strict regulations in many countries. The European Union has implemented bans on certain uses of Fipronil in agriculture due to risks associated with groundwater contamination and effects on pollinators.
Chemical Reactions Analysis
Sulfinylation Reactions
Sulfinylation is a critical step in introducing the methylsulfinyl group at the 4-position of the pyrazole ring. This reaction typically involves thiols or sulfenyl chlorides under controlled conditions.
Key Reaction Parameters:
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Methylsulfinyl chloride | Toluene | Dimethylamine tosylate | 50 | 8 | 88% | |
| Methylsulfenyl chloride | Dichloroethane | Trimethyl benzyl ammonium chloride | 35 | 11 | 99% |
Mechanism :
-
The reaction proceeds via nucleophilic substitution, where the amino group at the 5-position facilitates the attack on the sulfinyl chloride.
-
Catalysts like dimethylamine tosylate enhance reactivity by stabilizing intermediates .
Oxidation Reactions
The methylsulfinyl group can undergo further oxidation to sulfone derivatives under strong oxidizing conditions.
Experimental Data:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield | Source |
|---|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60 | 6 | 4-Methylsulfonyl derivative | 72% | |
| KMnO₄ | H₂O/THF | 25 | 12 | 4-Methylsulfonylpyrazole | 65% |
Notable Findings :
-
Oxidation efficiency depends on solvent polarity and temperature .
-
Over-oxidation to sulfones is irreversible, limiting its utility in reversible reactions.
Substitution Reactions
The cyano group at the 3-position and the amino group at the 5-position are sites for nucleophilic and electrophilic substitutions.
Cyano Group Modifications
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 3-Aminomethylpyrazole | 58% | |
| H₂SO₄ (conc.) | Reflux, 4h | 3-Carboxamide | 81% |
Amino Group Functionalization
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT | 5-Acetamidopyrazole | 89% | |
| Benzoyl isocyanate | DCM, 0°C → RT | 5-Benzoylureido derivative | 74% |
Critical Observations :
-
Steric hindrance from the 2,6-dichloro-4-trifluoromethylphenyl group slows substitution at the 5-position .
-
Cyano group reactions require anhydrous conditions to avoid hydrolysis .
Stability and Degradation
The compound exhibits sensitivity to UV light and alkaline conditions, leading to sulfoxide reduction or ring-opening.
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH > 9 | Hydrolysis of sulfinyl group | 2h | |
| UV irradiation (254 nm) | Radical-mediated ring cleavage | 30min |
Implications :
-
Storage requires inert atmospheres and light-resistant containers .
-
Degradation products include sulfenic acids and nitriles, which are non-toxic but reduce efficacy .
Research Advancements
Recent studies highlight novel polymorphic forms (e.g., Form I, Form XI) with enhanced thermal stability . These forms are synthesized via solvent-mediated crystallization, impacting reactivity in downstream applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles, followed by sulfoxidation. Key steps include optimizing temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) to control regioselectivity. The trifluoromethyl and sulfinyl groups require anhydrous conditions to prevent hydrolysis . Yield improvements (60–75%) are achieved via stepwise purification using column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction intermediates should be monitored via TLC or HPLC-MS for byproduct detection .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the pyrazole core and substituent orientation . For routine analysis, use:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 110–120 ppm (cyano carbon) are diagnostic.
- FT-IR : Bands at 2200 cm⁻¹ (C≡N stretch) and 1050 cm⁻¹ (S=O stretch) confirm functional groups.
- HRMS : ESI+ mode with m/z accuracy <3 ppm ensures molecular ion identification .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent sulfoxide degradation. Solubility in DMSO or DMF should be confirmed prior to use, as moisture accelerates decomposition (evidenced by HPLC purity drops >5% over 30 days if improperly stored) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis or functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict transition states for sulfoxidation and regioselectivity in pyrazole formation. Coupling with experimental data (e.g., ICReDD’s workflow) reduces trial-and-error by 40% via identifying low-energy pathways . For example, solvent effects on activation barriers can be modeled using COSMO-RS to prioritize solvents like acetonitrile for higher yields .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., pesticide efficacy vs. non-target toxicity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., fipronil analogs’ activity varies with insect species’ GABA receptor isoforms). Use:
- Dose-response curves : Compare EC₅₀ values across studies using standardized OECD guidelines.
- Metabolite profiling : LC-QTOF-MS identifies degradation products (e.g., desulfinyl derivatives) that may contribute to off-target effects .
Q. How can experimental design (DoE) improve impurity profiling or scale-up processes?
- Methodological Answer : Apply Box-Behnken or central composite designs to optimize parameters:
- Factors : Reaction time, temperature, catalyst loading.
- Responses : Impurity levels (e.g., dichlorinated byproducts quantified via GC-MS).
- Statistical analysis (ANOVA) identifies critical factors (e.g., temperature accounts for 70% variance in impurity formation) .
Q. What are the challenges in analyzing the compound’s photostability, and how are they addressed?
- Methodological Answer : The sulfinyl group is photosensitive. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
